molecular formula C19H22N2O4 B5519566 1-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]pyrrolidine-2,5-dione

1-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]pyrrolidine-2,5-dione

Cat. No.: B5519566
M. Wt: 342.4 g/mol
InChI Key: CRCYMYFIGVCPNE-UHFFFAOYSA-N
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Description

1-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a quinoline moiety and a pyrrolidine-2,5-dione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]pyrrolidine-2,5-dione typically involves multiple steps. One common approach is to start with the quinoline derivative and introduce the pyrrolidine-2,5-dione moiety through a series of reactions, including alkylation and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-12-10-19(2,3)21(15-6-5-13(25-4)9-14(12)15)18(24)11-20-16(22)7-8-17(20)23/h5-6,9-10H,7-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCYMYFIGVCPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3C(=O)CCC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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